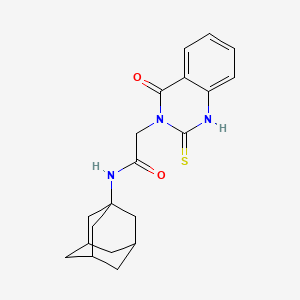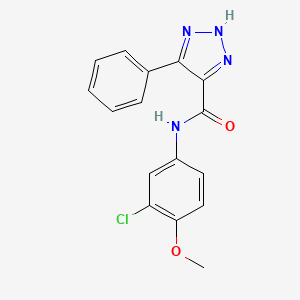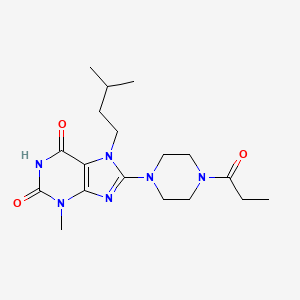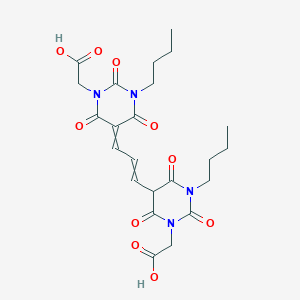
8-(3,5-dimethylpiperidin-1-yl)-7-(2-ethoxyethyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethylpiperidin-1-yl)-7-(2-ethoxyethyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine core structure, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylpiperidin-1-yl)-7-(2-ethoxyethyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.
Introduction of the piperidine moiety: This step involves the reaction of the purine core with 3,5-dimethylpiperidine under controlled conditions.
Ethoxyethyl substitution: The ethoxyethyl group is introduced through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is added via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
8-(3,5-dimethylpiperidin-1-yl)-7-(2-ethoxyethyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxyethyl and piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s purine core makes it a candidate for studying enzyme interactions and nucleotide analogs.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 8-(3,5-dimethylpiperidin-1-yl)-7-(2-ethoxyethyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The purine core structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure to caffeine.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
8-(3,5-dimethylpiperidin-1-yl)-7-(2-ethoxyethyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine and ethoxyethyl groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
特性
分子式 |
C17H27N5O3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
8-(3,5-dimethylpiperidin-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H27N5O3/c1-5-25-7-6-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-9-11(2)8-12(3)10-21/h11-12H,5-10H2,1-4H3,(H,19,23,24) |
InChIキー |
NYQPVRXTEJNWCD-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methylthio)-2-oxo-3,8-diphenyl-1,2-dihydrothiazolo[3,4-b][1,2,4]triazin-5-ium benzenesulfonate](/img/structure/B14101336.png)

![5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14101350.png)
![7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101353.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14101359.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B14101368.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14101371.png)


![2-Propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101386.png)
![Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14101402.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14101421.png)

